4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine
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Overview
Description
4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrazole and triazole rings, which are known for their biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its neuroprotective effects . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenyl-1,2,4-triazole: Shares the triazole ring but lacks the fused pyrazole ring.
2-Phenyl-1,2,4-triazole-3-thiol: Contains a thiol group, offering different reactivity and applications.
4-Methyl-1,2,4-triazolo[3,4-b][1,3]benzothiazole: Another fused ring system with distinct biological activities.
Uniqueness
4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine stands out due to its unique fused ring structure, which imparts specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific research applications highlight its versatility and importance in the field of heterocyclic chemistry .
Properties
Molecular Formula |
C10H12N6 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,3-dihydropyrazolo[3,4-d]triazol-6-amine |
InChI |
InChI=1S/C10H12N6/c1-15-10-8(9(11)13-15)12-16(14-10)7-5-3-2-4-6-7/h2-6,12,14H,1H3,(H2,11,13) |
InChI Key |
WSQDUSRRPRJKGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)N)NN(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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